2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid
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Overview
Description
2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.357. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Catalysis
A highly efficient catalysis system for the oxidation of alcohols to carbonyl compounds involves the use of environmentally benign reagents, including derivatives similar to 2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid. These systems are significant for their high yields, tolerance of various functional groups, and the recyclability of the catalyst, contributing to greener chemistry practices (Xiao‐Qiang Li & Chi Zhang, 2009).
Drug Metabolism
In the realm of pharmacology, understanding the metabolic pathways of drugs is crucial for their development and efficacy. Studies on novel antidepressants, such as Lu AA21004, have elucidated the oxidative metabolism pathways involving cytochrome P450 enzymes. These findings are instrumental in predicting drug interactions, side effects, and optimal dosing regimens (Mette G. Hvenegaard et al., 2012).
Corrosion Inhibition
Derivatives similar to this compound have been studied for their application as green corrosion inhibitors. These compounds exhibit strong binding to metal surfaces, effectively protecting them from corrosion. This application is particularly valuable in industries where metal preservation is critical (M. E. Belghiti et al., 2018).
Antimicrobial Activity
Research into novel antimicrobial agents remains a priority in combating resistant microbial strains. Piperidine derivatives have shown significant antibacterial and antifungal activities, offering potential new treatments for infections. The synthesis and evaluation of these compounds against various pathogens underscore their importance in medical chemistry (S. Vankadari et al., 2013).
Asymmetric Synthesis
The field of asymmetric synthesis benefits from the development of new methods and reagents for the creation of chiral molecules, which are crucial in pharmaceuticals. Studies on the synthesis of trans-piperidinedicarboxylic acid derivatives from serine demonstrate the versatility and utility of piperidine frameworks in constructing complex, biologically active molecules (C. Xue et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-[3-[[4-[(5-chloro-1,3-benzodioxol-4-yl)amino]pyrimidin-2-yl]amino]phenyl]methanesulfonamide, have been found to target the ephrin type-b receptor 4 in humans .
Mode of Action
Similar compounds like fludioxonil inhibit the transport-associated phosphorylation of glucose, reducing mycelial growth .
Biochemical Pathways
The degradation pathway of a similar compound, fludioxonil, was initiated by successive hydroxylation and carbonylation of the pyrrole moiety, resulting in the formation of an oxidized phenylpyrrole derivative .
Result of Action
Similar compounds have shown anticancer activity, with ic50 values ranging from 328 to 644 nm against certain cancer cell lines .
Action Environment
It’s worth noting that the environmental conditions can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
2-(1,3-benzodioxol-4-yl)-1-butyl-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-3-9-18-14(19)8-7-12(17(20)21)15(18)11-5-4-6-13-16(11)23-10-22-13/h4-6,12,15H,2-3,7-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNIOCOSNYMFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(CCC1=O)C(=O)O)C2=C3C(=CC=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.